Staminolactone B
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Overview
Description
Staminolactone B is a natural product found in Orthosiphon and Orthosiphon aristatus with data available.
Scientific Research Applications
Cytotoxic Activity
Staminolactone B, along with other highly oxygenated staminane-type diterpenes, has shown mild cytotoxic activities against highly liver-metastatic colon 26-L5 carcinoma cells. These compounds were isolated from Orthosiphon stamineus, a Vietnamese medicinal plant, and their structures were elucidated through extensive spectral analyses (Stampoulis et al., 1999).
Diverse Diterpenes Isolation
In a separate study, this compound was identified among other novel diterpenes isolated from the MeOH extract of Orthosiphon stamineus. The study revealed that staminolactone A is an 8,14-secostaminane-type and this compound is a 13,14-secostaminane-type, contributing to understanding the diverse structural framework of staminane. These compounds exhibited cytotoxicity toward highly liver metastatic murine colon 26-L5 carcinoma cells (Tezuka et al., 2000).
Antiproliferative Activities
In research focused on Orthosiphon stamineus from Myanmar, this compound, among other highly oxygenated diterpenes, was found to have mild to weak antiproliferative activities toward highly liver metastatic colon 26-L5 carcinoma and human HT-1080 fibrosarcoma cell lines. This study adds to the understanding of the potential antiproliferative properties of this compound and related compounds (Awale et al., 2001).
Properties
Molecular Formula |
C38H42O12 |
---|---|
Molecular Weight |
690.7 g/mol |
IUPAC Name |
[(1R,2R,4S,6S,7S,8R,9S,10S,11S,12S,13S)-6,7-diacetyloxy-8-benzoyloxy-12-ethenyl-2-hydroxy-5,5,9,13-tetramethyl-15-oxo-14,16-dioxatetracyclo[11.2.1.01,10.04,9]hexadecan-11-yl] benzoate |
InChI |
InChI=1S/C38H42O12/c1-8-24-27(47-32(42)22-15-11-9-12-16-22)29-36(6)25(19-26(41)38(29)34(44)49-37(24,7)50-38)35(4,5)30(46-21(3)40)28(45-20(2)39)31(36)48-33(43)23-17-13-10-14-18-23/h8-18,24-31,41H,1,19H2,2-7H3/t24-,25-,26+,27+,28-,29+,30+,31-,36-,37+,38-/m0/s1 |
InChI Key |
XMQCLXXXCHXFQN-CWUCWMPNSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@]2([C@@H](C[C@H]([C@@]34[C@@H]2[C@@H]([C@@H]([C@@](O3)(OC4=O)C)C=C)OC(=O)C5=CC=CC=C5)O)C([C@@H]1OC(=O)C)(C)C)C)OC(=O)C6=CC=CC=C6 |
Canonical SMILES |
CC(=O)OC1C(C(C2CC(C34C(C2(C1OC(=O)C5=CC=CC=C5)C)C(C(C(O3)(OC4=O)C)C=C)OC(=O)C6=CC=CC=C6)O)(C)C)OC(=O)C |
Synonyms |
staminolactone B staminolactone-B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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